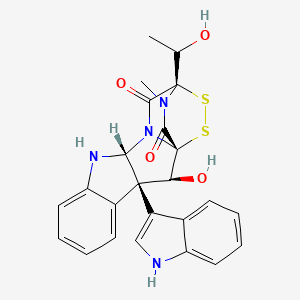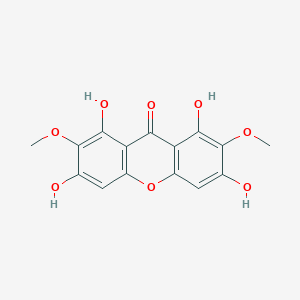
MnTBAP chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MnTBAP chloride is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of MnTBAP chloride involves several steps. One common method includes the reaction of 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin with manganese chloride under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may lead to the formation of higher oxidation state manganese compounds .
Applications De Recherche Scientifique
MnTBAP chloride has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it serves as a model compound for studying the behavior of metalloporphyrins in biological systems. Additionally, it is used in environmental science for the detection and capture of carbon dioxide and manganese ions .
Mécanisme D'action
The mechanism of action of this compound involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, it generates singlet oxygen upon exposure to light, which can damage cancer cells. The compound’s structure allows it to bind to specific sites in biological molecules, facilitating its role as a catalyst or therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar compounds include other manganese porphyrins such as manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin. These compounds share similar structural features but may differ in their specific applications and properties. For instance, manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin is known for its superoxide dismutase mimetic activity, which is not a prominent feature of MnTBAP chloride .
Propriétés
Formule moléculaire |
C48H28ClMnN4O8 |
|---|---|
Poids moléculaire |
879.1 g/mol |
Nom IUPAC |
manganese(3+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid;chloride |
InChI |
InChI=1S/C48H30N4O8.ClH.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);1H;/q;;+3/p-3 |
Clé InChI |
XHVDAQLNUQLQKW-UHFFFAOYSA-K |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Cl-].[Mn+3] |
Synonymes |
manganese(III) beta-octabromo-meso-tetrakis(4-carboxyphenyl)porphyrin manganese(III)-tetrakis(4-benzoic acid)porphyrin Mn(III) tetrakis(4-benzoic acid)porphyrin MnTBAP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1258610.png)
![3-(trifluoromethyl)-N-[4-[2-[3-(trifluoromethyl)anilino]-4-thiazolyl]phenyl]benzamide](/img/structure/B1258611.png)
![1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B1258612.png)


![(1S,4E,6R,7R,16R,17R)-4-ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1258615.png)
![(2S,4R)-4-[(S)-amino(carboxy)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B1258616.png)



![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B1258627.png)


![2-(2-Methoxyanilino)-8-[(3-methyl-1-piperidinyl)-oxomethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1258633.png)
